Curcumin glucuronide

Description

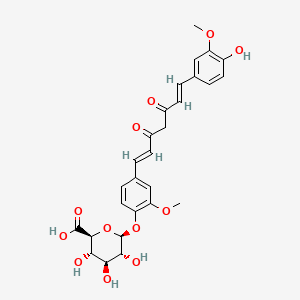

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O12/c1-36-20-11-14(5-9-18(20)30)3-7-16(28)13-17(29)8-4-15-6-10-19(21(12-15)37-2)38-27-24(33)22(31)23(32)25(39-27)26(34)35/h3-12,22-25,27,30-33H,13H2,1-2H3,(H,34,35)/b7-3+,8-4+/t22-,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSAVBGHRVFVNN-XSCLDSQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747384 | |

| Record name | Curcumin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227466-72-0 | |

| Record name | Curcumin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227466720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curcumin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Curcumin-4-O-beta-D-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CURCUMIN GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE1PK7RL4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Curcumin Glucuronide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of curcumin (B1669340) glucuronide, the major metabolite of curcumin. It covers its chemical structure, metabolic formation, pharmacokinetic properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Formation of Curcumin Glucuronide

This compound is a major phase II metabolite of curcumin, the principal curcuminoid found in turmeric. Following oral administration, curcumin undergoes extensive metabolism in the intestines and liver.[1][2] One of the primary metabolic pathways is glucuronidation, a process where a glucuronic acid moiety is attached to curcumin.[3][4] This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A1 in the liver and UGT1A8 and UGT1A10 in the intestines being the predominant isoforms involved.[3]

The addition of the highly polar glucuronic acid group significantly increases the water solubility of curcumin, facilitating its excretion from the body.[5] This process, however, is also a major contributor to the low systemic bioavailability of free curcumin.[4][6]

Chemical Identifiers:

-

Molecular Formula: C₂₇H₂₈O₁₂[7]

-

Molecular Weight: 544.5 g/mol [7]

-

IUPAC Name: (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1E,6E)-7-(4-hydroxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenoxy]oxane-2-carboxylic acid[7]

The glucuronic acid can be attached to one of the phenolic hydroxyl groups of curcumin, resulting in curcumin monoglucuronide.[9]

Metabolic Pathways of Curcumin

Curcumin is metabolized through two main pathways: reduction and conjugation.[2][10] The reduction pathway involves the conversion of curcumin to dihydrocurcumin (B1670591) (DHC), tetrahydrocurcumin (B193312) (THC), hexahydrocurcumin (B1235508) (HHC), and octahydrocurcumin (B1589496) (OHC).[10][11] These reduced metabolites can then undergo conjugation. The primary conjugation pathways are glucuronidation and sulfation.[4][12] The resulting metabolites, such as this compound, curcumin sulfate, and glucuronides of the reduced forms, are the predominant forms found in plasma after curcumin administration.[11][13]

References

- 1. Curcumin | C21H20O6 | CID 969516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Chemistry of Curcumin: From Extraction to Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucuronidation of curcuminoids by human microsomal and recombinant UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Curcumin: Overview of Extraction Methods, Health Benefits, and Encapsulation and Delivery Using Microemulsions and Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C27H28O12 | CID 71315012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Biotransformation of curcumin through reduction and glucuronidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pure.psu.edu [pure.psu.edu]

The Biosynthesis of Curcumin Glucuronide in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin (B1669340), the principal curcuminoid in turmeric, has garnered significant scientific interest for its diverse pharmacological activities. However, its therapeutic potential is substantially limited by low systemic bioavailability, primarily due to extensive first-pass metabolism. A major metabolic pathway is glucuronidation, which converts curcumin into its more water-soluble and readily excretable glucuronide conjugate. This technical guide provides an in-depth overview of the biosynthesis of curcumin glucuronide in humans, focusing on the enzymatic pathways, kinetic parameters, and experimental methodologies used to characterize this critical metabolic process.

Introduction

Upon oral administration, curcumin undergoes rapid and extensive metabolism in the intestine and liver before reaching systemic circulation. This biotransformation is a key determinant of its pharmacokinetic profile and, consequently, its biological activity. Glucuronidation, a phase II conjugation reaction, is a predominant pathway in the metabolism of curcumin. This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to curcumin, a reaction catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). The resulting this compound is more polar than the parent compound, facilitating its elimination from the body. Understanding the specifics of this pathway is crucial for the development of strategies to enhance curcumin's bioavailability and therapeutic efficacy.

The Glucuronidation Pathway of Curcumin

The biosynthesis of this compound is a multi-step process involving specific UGT isoforms primarily located in the endoplasmic reticulum of enterocytes and hepatocytes.

Key Enzymes and Their Roles

The glucuronidation of curcumin is catalyzed by specific isoforms of the UGT1A and UGT2B subfamilies. Research has identified the primary enzymes responsible for this conjugation in humans.

In the liver , the predominant isoform responsible for the formation of curcumin-O-glucuronide is UGT1A1 .[1][2] This enzyme primarily targets the phenolic hydroxyl groups of curcumin.

In the intestine , which is a major site of first-pass metabolism for curcumin, UGT1A8 and UGT1A10 play a significant role in its phenolic glucuronidation.[1][2]

Additionally, UGT1A9 has been shown to be capable of forming an alcoholic glucuronide of curcumin, targeting the hydroxyl group in the central heptadienone chain, in addition to the phenolic conjugate.[1]

The overall pathway can be visualized as follows:

Quantitative Data on Curcumin Glucuronidation

| Curcumin Analog | Vmax (pmol/min/mg protein) | Km (µM) | CLint (Vmax/Km) (µL/min/mg protein) |

| RAO-3 | 230 | 3.04 | 75.7 |

| RAO-8 | 2320 | 12.0 | 193 |

| RAO-9 | 1990 | 3.06 | 650 |

| RAO-18 | 390 | 12.8 | 30.5 |

| RAO-19 | 1980 | 3.29 | 602 |

| Table 1: Kinetic parameters of the glucuronidation of various curcumin analogs catalyzed by human liver microsomes (HLMs).[3] |

These data for curcumin analogs suggest that the glucuronidation of curcumin itself is likely a high-affinity, high-capacity process. One study noted that for curcumin, low Km and high Vmax values indicate a high affinity and high capacity of hepatic UGTs.

Experimental Protocols

The characterization of curcumin glucuronidation relies on robust in vitro and analytical methodologies.

In Vitro Glucuronidation Assay

A common method to study the kinetics of curcumin glucuronidation involves incubating curcumin with a source of UGT enzymes, such as human liver microsomes (HLMs), human intestine microsomes (HIMs), or recombinant human UGT isoforms expressed in cell lines.

Objective: To determine the rate of this compound formation and calculate enzyme kinetic parameters.

Materials:

-

Curcumin

-

Human Liver Microsomes (HLMs) or recombinant human UGTs (e.g., UGT1A1, UGT1A8, UGT1A9, UGT1A10)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer

-

Magnesium chloride (MgCl2)

-

d-Saccharic acid 1,4-lactone (a β-glucuronidase inhibitor)

-

Formic acid

-

Internal standard (e.g., a structurally similar compound not present in the reaction)

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare a reaction mixture containing Tris-HCl buffer, MgCl2, d-saccharic acid 1,4-lactone, and the enzyme source (HLMs or recombinant UGT).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to bring them to the reaction temperature.

-

Initiation of Reaction: Start the reaction by adding a range of concentrations of curcumin (dissolved in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is low, typically <1%).

-

Cofactor Addition: Add UDPGA to initiate the glucuronidation reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction is in the linear range with respect to time and protein concentration.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the terminated reaction mixtures to precipitate proteins. Collect the supernatant for analysis.

Analytical Method: LC-MS/MS for this compound Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for the sensitive and specific quantification of curcumin and its metabolites.

Instrumentation:

-

HPLC system with a C18 or similar reversed-phase column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

-

Column: A C18 reversed-phase column is commonly used.

-

Ionization Mode: ESI in either positive or negative ion mode, depending on the analyte and desired sensitivity.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) for detection.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Curcumin | 367.1 | 177.1 |

| Curcumin-O-Glucuronide | 543.1 | 367.1 |

| Table 2: Example of MRM transitions for curcumin and its glucuronide (in negative ion mode). |

Conclusion

The biosynthesis of this compound is a critical determinant of curcumin's bioavailability and in vivo activity. This process is primarily mediated by UGT1A1 in the liver and UGT1A8 and UGT1A10 in the intestine, with UGT1A9 also contributing to the formation of an alcoholic glucuronide. The extensive first-pass glucuronidation significantly reduces the systemic levels of free curcumin. A thorough understanding of the enzymes involved, their kinetics, and the methodologies to study this pathway is essential for researchers and drug development professionals seeking to harness the therapeutic potential of curcumin. Future research focused on modulating UGT activity or developing curcumin analogs that are less susceptible to glucuronidation may pave the way for more effective curcumin-based therapies.

References

The Glucuronidation of Curcumin: A Technical Guide to the Role of UDP-Glucuronosyltransferases in its Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin (B1669340), a polyphenolic compound derived from the rhizome of Curcuma longa, has garnered significant interest in the scientific community for its wide range of therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. However, the clinical application of curcumin is often hindered by its low systemic bioavailability, which is largely attributed to its rapid metabolism. A primary metabolic pathway responsible for the extensive first-pass elimination of curcumin is glucuronidation, a phase II conjugation reaction catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes. This technical guide provides an in-depth exploration of the role of UGTs in curcumin metabolism, offering valuable insights for researchers and professionals in drug development.

Glucuronidation involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion. In the case of curcumin, this process occurs at its phenolic hydroxyl groups, leading to the formation of curcumin glucuronides. Understanding the specific UGT isoforms involved in this process, their kinetic parameters, and the experimental methodologies to study these interactions is crucial for developing strategies to enhance curcumin's bioavailability and therapeutic efficacy.

Key UDP-Glucuronosyltransferase Isoforms in Curcumin Metabolism

Several UGT isoforms have been identified as key players in the glucuronidation of curcumin and its metabolites. These enzymes are expressed in various tissues, with the liver and gastrointestinal tract being the primary sites of curcumin metabolism.

-

UGT1A1 : Predominantly expressed in the liver, UGT1A1 is a major enzyme responsible for the phenolic glucuronidation of curcumin.[1][2] Its high activity in the liver contributes significantly to the systemic clearance of curcumin.

-

UGT1A8 and UGT1A10 : These isoforms are primarily found in the intestine and play a crucial role in the presystemic, or first-pass, metabolism of orally administered curcumin.[1][2] Their activity in the gastrointestinal tract substantially reduces the amount of free curcumin that reaches systemic circulation.

-

UGT1A9 : This isoform is capable of forming both phenolic and alcoholic glucuronides of curcuminoids.[1][2]

-

UGT2B7 : Along with UGT1A9 and UGT1A8, UGT2B7 exhibits high activity towards the glucuronidation of hexahydro-curcuminoids, which are phase I metabolites of curcumin.[1][2]

The differential expression and activity of these UGT isoforms in the liver and intestines underscore the extensive metabolic barrier that curcumin faces upon oral administration.

Quantitative Analysis of Curcumin Glucuronidation

The kinetic parameters of curcumin glucuronidation provide a quantitative measure of the efficiency of the UGT-mediated metabolism. These parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), are essential for predicting the rate of metabolism and potential drug-drug interactions. The intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, represents the intrinsic metabolic capacity of an enzyme for a given substrate.

While comprehensive kinetic data for curcumin with all individual human UGT isoforms is not extensively available in a single source, studies using human liver microsomes (HLMs) and rat liver microsomes (RLMs) provide valuable insights into the overall kinetics of curcumin metabolism.

| Substrate | Enzyme Source | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (mL/min/mg protein) | Reference |

| Curcumin | Rat Liver Microsomes (RLMs) | 26.60 ± 3.11 | 0.81 ± 0.03 | 0.031 | [3] |

| Curcumin | Human Liver Microsomes (HLMs) | 16.29 ± 2.87 | 0.21 ± 0.01 | 0.013 | [3] |

Note: The table presents available kinetic data for curcumin with liver microsomes. Specific kinetic parameters for individual recombinant human UGT isoforms with curcumin are not consistently reported across the literature reviewed.

Experimental Protocols for Studying Curcumin Glucuronidation

Investigating the role of UGTs in curcumin metabolism requires robust in vitro experimental models. The following protocols outline the general procedures for conducting curcumin glucuronidation assays using human liver microsomes, intestinal microsomes, and recombinant UGT enzymes, followed by HPLC analysis for the quantification of curcumin and its metabolites.

In Vitro Glucuronidation Assay

This protocol describes a typical incubation procedure to assess the formation of curcumin glucuronides.

Materials:

-

Human liver microsomes (HLMs), human intestinal microsomes (HIMs), or recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9)

-

Curcumin (substrate)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin (B1591596) (pore-forming agent)

-

Formic acid

-

Internal standard (for HPLC analysis)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of curcumin in a suitable organic solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

-

Prepare stock solutions of UDPGA, MgCl2, and alamethicin in Tris-HCl buffer.

-

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine the Tris-HCl buffer, MgCl2, alamethicin, and the microsomal or recombinant enzyme preparation.

-

Pre-incubate the mixture at 37°C for 5 minutes to activate the enzymes.

-

-

Initiation of Reaction:

-

Add the curcumin stock solution to the pre-incubated mixture to initiate the reaction.

-

Immediately following, add the UDPGA solution to start the glucuronidation process.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of product formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Vortex the mixture to precipitate the proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for HPLC analysis.

-

HPLC-UV Method for Quantification of Curcumin and Curcumin Glucuronide

This method allows for the separation and quantification of curcumin and its glucuronidated metabolite.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Curcumin and its metabolites can be detected at approximately 425 nm.[3]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of standard solutions of curcumin and, if available, this compound of known concentrations in the mobile phase.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

-

Sample Analysis:

-

Inject the supernatant from the terminated glucuronidation assay into the HPLC system.

-

Identify the peaks for curcumin and this compound based on their retention times compared to the standards.

-

Quantify the amount of curcumin and this compound in the samples by interpolating their peak areas on the respective calibration curves.

-

Visualizing Curcumin Metabolism and Experimental Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex metabolic pathways and experimental procedures involved in studying curcumin glucuronidation.

Caption: Metabolic pathway of curcumin focusing on glucuronidation.

Caption: Experimental workflow for in vitro curcumin glucuronidation assay.

Conclusion

The extensive glucuronidation of curcumin by UDP-glucuronosyltransferases, particularly UGT1A1 in the liver and UGT1A8/1A10 in the intestine, is a major determinant of its low oral bioavailability. A thorough understanding of the roles of these specific UGT isoforms and their metabolic kinetics is paramount for the rational design of strategies to improve the therapeutic potential of curcumin. Such strategies may include the co-administration of UGT inhibitors or the development of curcumin analogs that are less susceptible to glucuronidation. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate the intricate metabolism of curcumin and to explore novel approaches to enhance its clinical utility.

References

The Glucuronide Conundrum: Unraveling the Biological Activity of Curcumin's Primary Metabolite Versus Its Free Form

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin (B1669340), the principal curcuminoid derived from the rhizome of Curcuma longa, has garnered significant scientific interest for its pleiotropic therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. However, its clinical utility is hampered by poor oral bioavailability, primarily due to extensive first-pass metabolism that rapidly converts it into conjugates, with curcumin glucuronide being the most abundant circulating metabolite. A critical question for researchers and drug developers is whether this major metabolite retains the biological activity of the parent compound. This technical guide synthesizes the current scientific evidence, providing a detailed comparison of the biological activities of this compound and free curcumin. It presents quantitative data in structured tables, details key experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction

The therapeutic potential of curcumin is well-documented across a vast body of preclinical research. It modulates multiple signaling pathways, demonstrating efficacy in various disease models. Despite these promising findings, the translation of curcumin into a mainstream therapeutic agent has been challenging. The primary obstacle is its low systemic bioavailability after oral administration. In the intestine and liver, curcumin undergoes extensive phase II metabolism, where UDP-glucuronosyltransferases (UGTs) conjugate it to form this compound. This process significantly increases its water solubility, facilitating rapid elimination from the body.[1][2] Consequently, plasma concentrations of free curcumin are often low or undetectable, while levels of this compound are substantially higher.[3] This metabolic reality has led to a pivotal debate: is this compound an inactive detoxification product, or does it contribute to the pharmacological effects attributed to curcumin? This guide aims to provide a data-driven answer to this question.

Comparative Biological Activity: A Data-Driven Analysis

The consensus from a majority of in vitro studies is that glucuronidation significantly attenuates or abolishes the biological activities observed with free curcumin. The addition of the bulky glucuronide moiety is thought to hinder the molecule's ability to interact with its cellular targets.

Anticancer and Anti-Proliferative Effects

Numerous studies have demonstrated that free curcumin inhibits the proliferation of various cancer cell lines. In stark contrast, this compound is often found to be inactive.

Table 1: Comparative Anti-Proliferative Activity of Free Curcumin and Curcumin Glucuronides

| Cell Line | Compound | IC50 (µM) | Reference |

| KBM-5 (Human Myeloid Leukemia) | Free Curcumin | 3.84 | [4] |

| Curcumin Mono-glucuronide | > 200 | [4] | |

| Curcumin Di-glucuronide | > 200 | [4] | |

| Jurkat (Human T-cell Leukemia) | Free Curcumin | 4.29 | [4] |

| Curcumin Mono-glucuronide | > 200 | [4] | |

| Curcumin Di-glucuronide | > 200 | [4] | |

| U266 (Human Myeloma) | Free Curcumin | 7.57 | [4] |

| Curcumin Mono-glucuronide | > 200 | [4] | |

| Curcumin Di-glucuronide | > 200 | [4] | |

| A549 (Human Lung Carcinoma) | Free Curcumin | 17.3 | [4] |

| Curcumin Mono-glucuronide | > 200 | [4] | |

| Curcumin Di-glucuronide | > 200 | [4] |

Anti-inflammatory Activity

A hallmark of curcumin's biological activity is its ability to suppress inflammation, primarily through the inhibition of the NF-κB signaling pathway.

Table 2: Comparative Anti-inflammatory Activity of Free Curcumin and Curcumin Glucuronides

| Assay | Cell Line | Compound | Concentration | Effect | Reference |

| TNF-induced NF-κB Activation | KBM-5 | Free Curcumin | 25 µM | Inhibition | [4] |

| Curcumin Mono-glucuronide | 25 µM | No Effect | [4] | ||

| Curcumin Di-glucuronide | 25 µM | No Effect | [4] |

Antioxidant Activity

While curcumin is a potent antioxidant, its glucuronidated metabolite exhibits significantly diminished capacity in this regard.

Table 3: Comparative Antioxidant Activity of Free Curcumin and Curcumin Monoglucuronide

| Activity Metric | Relative Activity (Free Curcumin = 1) | Reference |

| Antioxidant Activity | 1 | [5] |

| Curcumin Monoglucuronide | 0.1 | [5] |

The Prodrug Hypothesis: An Alternative Perspective

While most in vitro evidence points to the inactivity of this compound, some in vivo studies suggest it may function as a prodrug. This hypothesis posits that this compound can be transported to specific tissues where enzymes, such as β-glucuronidase, which is often overexpressed in tumor microenvironments, can cleave the glucuronide moiety, releasing free curcumin at the target site.

One study demonstrated that intravenously administered curcumin β-D-glucuronide (CMG) suppressed tumor growth in a colon cancer xenograft model.[6] Pharmacokinetic analysis revealed that high levels of free curcumin were maintained in the tumor tissue for up to 48 hours after CMG administration, while being undetectable in other major organs.[6] This suggests that CMG can deliver free curcumin to the tumor site, thereby exerting anticancer effects with potentially lower systemic toxicity.[6]

Signaling Pathways: The Case of NF-κB

The transcription factor NF-κB is a master regulator of inflammation and is constitutively active in many cancer cells, promoting proliferation and survival. Free curcumin is a well-established inhibitor of NF-κB activation. It can block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents NF-κB from translocating to the nucleus and activating the transcription of its target genes. In contrast, studies have shown that this compound has no effect on TNF-induced NF-κB activation.[4]

References

- 1. maxicuma.com [maxicuma.com]

- 2. Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Curcumin Glucuronides: Assessing the Proliferative Activity against Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cambridge.org [cambridge.org]

- 6. Curcumin β‐D‐glucuronide exhibits anti–tumor effects on oxaliplatin‐resistant colon cancer with less toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability and Degradation of Curcumin Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin (B1669340), the principal curcuminoid derived from the rhizome of Curcuma longa (turmeric), has garnered significant scientific interest for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, its therapeutic application is substantially hindered by poor oral bioavailability, which is primarily attributed to low aqueous solubility, extensive intestinal and hepatic metabolism, and rapid systemic elimination. A major metabolic pathway for curcumin in vivo is glucuronidation, a phase II conjugation reaction that results in the formation of curcumin glucuronide. This conjugate is often considered the predominant form of curcumin found in systemic circulation. Understanding the in vivo stability and subsequent degradation of this compound is critical for elucidating the mechanisms behind curcumin's biological effects and for the development of strategies to enhance its therapeutic efficacy. This technical guide provides an in-depth overview of the formation, stability, and degradation of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Formation and Metabolic Pathway of this compound

Upon oral administration, curcumin undergoes extensive first-pass metabolism in the intestine and liver.[1][2] The primary metabolic transformations involve reduction of the heptadienedione chain and conjugation of the phenolic hydroxyl groups. Glucuronidation is a key conjugation pathway catalyzed by UDP-glucuronosyltransferases (UGTs), which are membrane-bound enzymes primarily located in the endoplasmic reticulum of hepatocytes and enterocytes.[1][3] This reaction involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to curcumin, forming a more water-soluble and readily excretable metabolite.

The phenolic hydroxyl groups of curcumin are the primary sites for glucuronidation.[3] In humans, hepatic UGT1A1 and intestinal UGT1A8 and UGT1A10 are the predominant isoforms responsible for the phenolic glucuronidation of curcuminoids.[3] The resulting this compound, along with other metabolites like curcumin sulfate (B86663) and reduced forms (tetrahydrocurcumin, etc.), are the main circulating species in the plasma, with concentrations of free curcumin often being negligible or undetectable.[4][5][6]

In Vivo Stability and Pharmacokinetics

Contrary to the parent compound, which is notoriously unstable at physiological pH (half-life of 10-20 minutes at pH 7.2, 37°C), this compound exhibits significantly greater chemical stability.[7][8] Glucuronidation blocks the phenolic hydroxyl group, which is crucial for the autoxidative degradation of curcumin.[9] Studies have shown that this compound degrades approximately two orders of magnitude slower than curcumin in buffer at physiological pH.[8][10] This enhanced stability allows it to persist in the systemic circulation for a longer duration, acting as a potential reservoir for the parent compound.

Pharmacokinetic studies in both humans and animals consistently show that curcumin glucuronides are the major metabolites detected in plasma after oral curcumin administration.[5][6] Free curcumin is often found at very low or undetectable levels.[6][7]

Table 1: Pharmacokinetic Parameters of Curcumin Conjugates in Humans

| Study Population | Dose & Formulation | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC (µg/mL·h) | Reference |

| Healthy Volunteers | 10 g Curcumin | 2.30 ± 0.26 | 3.29 ± 0.43 | 6.77 ± 0.83 | 35.33 ± 3.78 | [5][6][11] |

| Healthy Volunteers | 12 g Curcumin | 1.73 ± 0.19 | 3.29 ± 0.43 | 6.77 ± 0.83 | 26.57 ± 2.97 | [5][6][11] |

| Healthy Volunteers | 4 g Curcumin C3 Complex | ND for free curcumin; 0.003-0.167 for COG | ~1-2 | - | - | [12] |

| Healthy Volunteers | 2 g Nano-emulsion Curcumin | 0.0015-0.008 for free curcumin; 0.55-3.3 for COG | ~1-2 | - | - | [12] |

*Data represents total curcumin conjugates (glucuronide and sulfate). ND = Not Detected. COG = Curcumin O-Glucuronide. Values are Mean ± SE or as described in the source.

Degradation Pathways of this compound

While chemically more stable than its aglycone, this compound is not an inert end-product. It can undergo further metabolism and degradation through two primary pathways: enzymatic deconjugation and oxidative transformation.

Enzymatic Deconjugation by β-Glucuronidase

The hydrolysis of this compound back to free, bioactive curcumin is a critical step for its potential therapeutic activity at target tissues. This reaction is catalyzed by the enzyme β-glucuronidase (GUSB), which cleaves the glucuronic acid moiety.[13][14][15] This process is significant because it suggests that this compound can act as a prodrug, delivering curcumin to specific sites.

Tissues with high β-glucuronidase activity, such as bone marrow and certain tumor microenvironments, may facilitate the localized "reactivation" of curcumin from its circulating glucuronide conjugate.[13][14] This site-specific deconjugation could explain how curcumin exerts biological effects despite its low systemic bioavailability.[13] The activity of β-glucuronidase can be inhibited by compounds like saccharolactone, which has been used experimentally to confirm the role of this enzyme in curcumin deconjugation.[13]

Oxidative Degradation by Peroxidases

This compound can undergo oxidative transformation, particularly in environments rich in peroxidases, such as sites of inflammation where leukocytes are abundant.[8][10] Enzymes like myeloperoxidase (MPO), which is released by activated neutrophils, can catalyze the oxidation of this compound.[10] This process leads to the formation of glucuronidated bicyclopentadione diastereomers, which are cleavage products of the original curcumin structure.[8] This pathway represents a potential mechanism for the clearance and metabolism of this compound, especially under conditions of oxidative stress.[9][10]

Experimental Protocols

In Vivo Pharmacokinetic Study

Objective: To determine the plasma concentrations of curcumin and its glucuronide conjugate over time following oral administration.

Methodology:

-

Subjects: Male Wistar rats (n=6 per group) or healthy human volunteers (with ethical approval).

-

Dosing: Administer a single oral dose of curcumin (e.g., 500 mg/kg for rats, or a specified dose for humans) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Blood Sampling: Collect serial blood samples (approx. 0.25 mL for rats, 5 mL for humans) via the tail vein or antecubital vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C. Separate the plasma and store at -80°C until analysis.

-

Sample Analysis: Quantify the concentrations of curcumin and this compound using a validated LC-MS/MS method (see Protocol 3).

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using non-compartmental analysis with software such as WinNonlin.

Enzymatic Hydrolysis for Total Curcumin Quantification

Objective: To hydrolyze this compound in plasma samples to measure the total curcumin concentration (free + conjugated).

Methodology:

-

Sample Preparation: Thaw plasma samples on ice.

-

Reaction Mixture: To 100 µL of plasma, add 100 µL of acetate (B1210297) buffer (pH 5.0).

-

Enzyme Addition: Add 10 µL of β-glucuronidase from Helix pomatia (≥100,000 units/mL). For determining total conjugates, a mixture of β-glucuronidase and sulfatase can be used.[16]

-

Incubation: Vortex the mixture and incubate at 37°C for 1 hour in a shaking water bath.

-

Reaction Termination & Extraction: Stop the reaction by adding 500 µL of ice-cold ethyl acetate (or another suitable organic solvent) containing an internal standard (e.g., a curcumin analog). Vortex vigorously for 5 minutes.

-

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

-

Sample Collection: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Quantification

Objective: To simultaneously quantify curcumin and this compound in plasma.[12][17]

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Waters Atlantis T3, 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: Start with 20% B, linearly increase to 80% B over 15 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 1.0 mL/min.

-

Mass Spectrometry: Operate in negative ion mode. Monitor specific multiple reaction monitoring (MRM) transitions for curcumin, this compound, and the internal standard.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Glucuronidation of curcuminoids by human microsomal and recombinant UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of curcumin through reduction and glucuronidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

- 6. Pharmacokinetics of Curcumin Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Non-therapeutic plasma levels in individuals utilizing curcumin supplements in daily life [frontiersin.org]

- 8. Oxidative metabolism of curcumin-glucuronide by peroxidases and isolated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative metabolism of curcumin-glucuronide by peroxidases and isolated human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Beta-glucuronidase catalyzes deconjugation and activation of curcumin-glucuronide in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Beta-Glucuronidase Catalyzes Deconjugation and Activation of Curcumin-Glucuronide in Bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Incomplete hydrolysis of curcumin conjugates by β-glucuronidase: Detection of complex conjugates in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciencescholar.us [sciencescholar.us]

Physicochemical Properties of Curcumin Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Curcumin (B1669340), a polyphenol derived from Curcuma longa, has garnered significant attention for its therapeutic potential. However, its clinical application is often hampered by poor bioavailability due to rapid metabolism. The primary metabolic pathway involves glucuronidation, leading to the formation of curcumin glucuronide. Understanding the physicochemical properties of this major metabolite is paramount for the development of effective curcumin-based therapeutics. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols, and relevant metabolic pathways.

Core Physicochemical Properties

This compound is a major metabolite of curcumin, formed in the liver and intestines.[1][2] Its formation significantly alters the physicochemical properties of the parent compound, impacting its solubility, stability, and biological activity. While curcumin is lipophilic, its glucuronidated form exhibits increased water solubility.[1][3]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₂₈O₁₂ | [1][4][5][6] |

| Molecular Weight | 544.50 g/mol | [1][4][5][6][7] |

| CAS Number | 227466-72-0 | [1][4][5] |

| Appearance | Powder | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Solubility and Partition Coefficient

| Parameter | Curcumin | This compound | Source(s) |

| Solubility in Water | 1.622 µg/mL | Higher aqueous solubility than curcumin | [3][8] |

| Solubility in Organic Solvents | Soluble in DMSO and Methanol (B129727) (Slightly, Heated) | Soluble in DMSO (Slightly), Methanol (Very Slightly, Heated) | [10][11] |

| logP (Octanol/Water) | 4.16 | Expected to be lower than curcumin | [8] |

Table 3: Stability Profile

| Condition | Observation for this compound | Source(s) |

| pH Stability | Significantly more stable than curcumin at physiological pH (pH 7.5). Degraded by about half in three days. | [14] |

| Temperature Stability | At 37°C in cell culture medium with 10% FBS, the degradation rate was 2.2-times faster than at room temperature over 17 hours. | [14] |

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the reaction of curcumin with an activated glucuronic acid derivative.[14][15]

Protocol based on Moon et al. (2007) and adapted by others: [14]

-

Reaction: Curcumin (100 mg, 0.27 mmol) and acetobromo-α-D-glucuronic acid methyl ester (500 mg, 1.26 mmol) are dissolved in 5 ml of dimethylformamide (DMF).

-

Potassium carbonate (K₂CO₃; 100 mg, 0.72 mmol) is added, and the solution is stirred for 2 hours at room temperature.

-

Precipitation: 30 ml of cooled water is added, and the solution is acidified with formic acid, leading to the formation of a precipitate.

-

Collection and Washing: The precipitate is collected by centrifugation (5000 rpm, 20 min, 4°C) and washed with 5 ml of 0.2% formic acid.

-

Dissolution: The washed precipitate is dissolved in 10 ml of a 1:1 (v/v) mixture of methanol and chloroform.

-

Deprotection (Deacetylation): The solvent is evaporated, and the residue is dissolved in 5 ml of dry methanol. To remove the acetyl groups, 150 µl of 28% sodium hydroxide (B78521) in methanol is added, and the solution is stirred for 30 minutes at 4°C.

-

Hydrolysis (Ester Cleavage): The methyl ester is hydrolyzed by adding 5 ml of water and stirring for 30 minutes at room temperature.

-

Acidification and Filtration: The solution is acidified with 370 µl of 2 N HCl and a few drops of formic acid. The solution is then filtered.

-

Purification: The solvent is evaporated, and the final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using an Econosil C18 column (250 mm × 10 mm). The mobile phase consists of a 45:55 mixture of acetonitrile (B52724) and water containing 0.01% acetic acid, with a flow rate of 4 ml/min.[14]

Enzymatic Hydrolysis of this compound

The hydrolysis of this compound back to curcumin is a key step in its bioactivity and is often performed experimentally to quantify total curcumin.[16]

Protocol for β-glucuronidase Hydrolysis: [14][17]

-

Sample Preparation: Plasma samples (200 µL) are mixed with water (80 µL) and an internal standard (20 µL) and vortexed.

-

Enzyme Addition: 50 µL of β-glucuronidase (e.g., from Helix pomatia, providing approximately 446 units) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.8) is added. For samples also containing sulfate (B86663) conjugates, sulfatase (e.g., 45 µL, 52 units, in 0.1 M sodium acetate (B1210297) buffer, pH 5.0) can be added.[17]

-

Incubation: The mixture is incubated at 37°C for a specified period (e.g., 1 to 3.5 hours).[14][17]

-

Analysis: The resulting free curcumin is then extracted and quantified, typically by HPLC.

Metabolic and Signaling Pathways

Curcumin undergoes extensive phase II metabolism after oral administration, with glucuronidation being a major pathway.[2] This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting this compound is more water-soluble and can be excreted. However, at target tissues, this compound can be deconjugated back to the active curcumin by the enzyme β-glucuronidase.[18][19][20] This enzymatic reactivation is thought to be a crucial mechanism for the in vivo bioactivity of curcumin despite its low systemic bioavailability.[18][19]

Experimental Workflow for Caco-2 Permeability Assay

The Caco-2 cell monolayer model is widely used to assess the intestinal permeability of compounds.

Conclusion

This compound, as the primary metabolite of curcumin, possesses distinct physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME) profile. Its increased water solubility and enhanced stability at physiological pH, in contrast to curcumin, are critical factors influencing its biological fate. The enzymatic conversion of this compound back to active curcumin in target tissues highlights a potential mechanism for the therapeutic effects observed in vivo. A thorough understanding of these properties and the associated experimental methodologies is essential for researchers and drug development professionals working to unlock the full therapeutic potential of curcumin.

References

- 1. Curcumin glucoronide, 227466-72-0, High Purity, SMB01357, Sigma-Aldrich [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. Curcumin β-D-Glucuronide Plays an Important Role to Keep High Levels of Free-Form Curcumin in the Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C27H28O12 | CID 71315012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Highly bioavailable curcumin preparation with a co‐grinding and solvent‐free process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Curcumin: Biological Activities and Modern Pharmaceutical Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mybiosource.com [mybiosource.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Determination of curcumin stability in various gastrointestinal pH by Arrhenius equation using HPLC method | Semantic Scholar [semanticscholar.org]

- 14. Oxidative metabolism of curcumin-glucuronide by peroxidases and isolated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Incomplete hydrolysis of curcumin conjugates by β-glucuronidase: Detection of complex conjugates in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Beta-glucuronidase catalyzes deconjugation and activation of curcumin-glucuronide in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Curcumin Glucuronide: A Comprehensive Technical Guide on the Major Metabolite of Curcumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin (B1669340), a polyphenol extracted from the rhizome of Curcuma longa, has garnered significant scientific interest for its wide-ranging therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, the clinical utility of curcumin is substantially hampered by its low systemic bioavailability, which is primarily attributed to poor absorption, rapid metabolism, and swift elimination.[1][3][4] A critical aspect of curcumin's metabolic fate is its extensive conversion into various metabolites, with curcumin glucuronide being one of the most prominent.[5] This technical guide provides an in-depth exploration of this compound, offering quantitative data, detailed experimental protocols, and visual representations of key pathways to support advanced research and drug development endeavors.

The Metabolic Journey: Formation of this compound

Following oral administration, curcumin undergoes extensive first-pass metabolism in the intestine and liver.[1][3] The primary metabolic pathways are conjugation and reduction.[3] Glucuronidation, a phase II conjugation reaction, is a major route of curcumin metabolism, leading to the formation of this compound.[6] This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs).[6][7]

The attachment of a glucuronic acid moiety to curcumin's phenolic hydroxyl groups significantly increases its water solubility, facilitating its excretion from the body.[2] This biotransformation is a key reason for the low plasma concentrations of free curcumin observed in numerous preclinical and clinical studies.[8][9]

Key Enzymes in Curcumin Glucuronidation

Several UGT isoforms are involved in the glucuronidation of curcumin. Studies have identified that hepatic UGT1A1 and intestinal UGT1A8 and UGT1A10 are the predominant enzymes responsible for the phenolic glucuronidation of curcuminoids.[6][10] The gastrointestinal tract, therefore, plays a substantial role in the initial metabolism and clearance of curcumin.[6][10]

Quantitative Pharmacokinetic Data

The conversion of curcumin to this compound significantly impacts its pharmacokinetic profile. The following tables summarize quantitative data from various studies in both humans and animal models, highlighting the prevalence of this compound in systemic circulation after curcumin administration.

Table 1: Plasma Concentrations of Curcumin and this compound in Humans After Oral Curcumin Administration

| Dose of Curcumin | Subject Population | Cmax of Curcumin | Cmax of this compound | Time to Cmax (Tmax) | Reference |

| 3.6 g/day | Patients with advanced colorectal cancer (n=6) | 4.3 ng/mL (mean) | 5.8 ng/mL (mean) | 1 h | [8] |

| 10 g (single dose) | Healthy volunteers (n=6) | Not detected in most subjects | 2.04 ± 0.31 µg/mL (mean ± SD) | 1-4 h | [8] |

| 12 g (single dose) | Healthy volunteers (n=6) | Detected in one subject | 1.40 ± 0.74 µg/mL (mean ± SD) | 1-4 h | [8] |

| ~100 mg (from 3g turmeric in food) | Healthy volunteers (n=4) | 3.2 nM (in one subject) | 47.6 ± 28.5 nM (mean ± SD) | 30 min | [11][12] |

| 500 mg (Cureit™) | Healthy volunteers | 74.31 ng/mL | 0.862 ng/mL | 4 h (Curcumin), 2.5 h (COG) | [9] |

| 2 g or 4 g/day (24 weeks) | Patients with Alzheimer's disease (n=36) | ~7 ng/mL | 96 ± 26 ng/mL | Not specified | [12] |

Cmax: Maximum plasma concentration; COG: Curcumin-O-glucuronide

Table 2: Pharmacokinetic Parameters of Curcumin and its Metabolites in Animal Models

| Animal Model | Curcumin Dose and Route | Peak Plasma Concentration of Curcumin | Peak Plasma Concentration of this compound | Tissue Distribution | Reference |

| Mice | 0.1 g/kg (i.p.) | 2.25 µg/mL | Two putative glucuronide conjugates observed | Intestines, spleen, liver, kidneys; traces in the brain | [13] |

| Rats | 500 mg/kg (p.o.) | 1.8 ng/mL | Major metabolite identified as this compound | Not specified | [8] |

| Rats | 500 mg/kg (p.o. in yoghurt) | 0.06 ± 0.01 µg/mL | Not specified | Not specified | [14] |

i.p.: intraperitoneal; p.o.: oral

The Biological Role and Activity of this compound

The biological activity of this compound is a subject of ongoing research and debate. While some in vitro studies suggest that this compound is biologically inert or less active compared to free curcumin, particularly in terms of anti-proliferative and anti-inflammatory effects, emerging evidence indicates a more complex role.[15][16]

One hypothesis is that this compound can act as a prodrug, being converted back to active curcumin by the enzyme β-glucuronidase, which is often present in specific tissues or microenvironments, such as tumors.[17][18] This deconjugation process could lead to site-specific delivery of active curcumin.

Furthermore, some studies suggest that this compound may possess its own biological activities. For instance, it has been shown to exhibit anticancer properties in mouse tumor models and may play a role in inhibiting prostaglandin (B15479496) E2 levels. Additionally, curcumin-β-D-glucuronide has demonstrated anti-tumor effects on oxaliplatin-resistant colon cancer models in vivo.[5][19]

Experimental Protocols

Quantification of Curcumin and this compound in Plasma

This protocol is a generalized representation based on methodologies described in the literature, primarily utilizing High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][20][21][22]

a. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., curcumin-d6).

-

Add 300 µL of cold methanol (B129727) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions (HPLC-UV Example)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 425 nm.

-

Injection Volume: 20 µL.

c. LC-MS/MS Conditions

-

For higher sensitivity and specificity, LC-MS/MS is the preferred method.[9][11][21][22]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[21][22]

-

Monitoring: Multiple Reaction Monitoring (MRM) is employed to detect specific precursor-to-product ion transitions for curcumin and this compound.

Enzymatic Hydrolysis for Total Curcumin Measurement

To determine the total amount of curcumin (free and conjugated), plasma samples can be treated with β-glucuronidase and sulfatase.[8][23]

-

To a plasma aliquot, add an acetate (B1210297) buffer (pH 5.0).

-

Add a solution containing β-glucuronidase and sulfatase.

-

Incubate the mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Proceed with the extraction and analysis as described in the quantification protocol.

Synthesis of this compound Standard

A standard of this compound is essential for accurate quantification. Chemical synthesis can be performed as described in the literature.[24] A general approach involves:

-

Protection of the glucuronic acid moiety.

-

Coupling of the protected glucuronic acid to curcumin.

-

Deprotection to yield this compound.

-

Purification of the final product is typically achieved using column chromatography.[24]

Visualizing Key Pathways and Workflows

Metabolic Pathway of Curcumin to this compound

References

- 1. Pharmacokinetics and pharmacodynamics of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetics - Curcumin C3 Complex® [curcuminoids.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Glucuronidation of curcuminoids by human microsomal and recombinant UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. ovid.com [ovid.com]

- 11. Detection of Plasma Curcuminoids from Dietary Intake of Turmeric-Containing Food in Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dietary Curcumin: Correlation between Bioavailability and Health Potential | MDPI [mdpi.com]

- 13. Biotransformation of curcumin through reduction and glucuronidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Curcumin Pharmacokinetic and Pharmacodynamic Evidences in Streptozotocin-Diabetic Rats Support the Antidiabetic Activity to Be via Metabolite(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Oxidative metabolism of curcumin-glucuronide by peroxidases and isolated human leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Curcumin β-D-glucuronide exhibits anti-tumor effects on oxaliplatin-resistant colon cancer with less toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Curcumin β‐D‐glucuronide exhibits anti–tumor effects on oxaliplatin‐resistant colon cancer with less toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An HPLC-UV method for the simultaneous quantification of curcumin and its metabolites in plasma and lung tissue: Potential for preclinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A high-throughput quantification method of curcuminoids and curcumin metabolites in human plasma via high-performance liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Incomplete hydrolysis of curcumin conjugates by β-glucuronidase: Detection of complex conjugates in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Discovery and Isolation of Curcumin Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcumin (B1669340), the principal curcuminoid of the popular Indian spice turmeric (Curcuma longa), has been the subject of intense scientific scrutiny for its therapeutic potential. However, its clinical application has been hampered by poor bioavailability, primarily due to extensive and rapid metabolism. A key metabolic pathway is glucuronidation, leading to the formation of curcumin glucuronide. This technical guide provides an in-depth overview of the seminal work leading to the discovery and initial isolation of this compound, detailed experimental protocols for its in vivo and in vitro study, and methods for its chemical synthesis. Quantitative data from key studies are summarized, and relevant biochemical pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in the field of pharmacology and drug development.

Introduction

The journey to understanding the metabolic fate of curcumin has been crucial in explaining its pharmacokinetic profile. Early studies in the late 1970s began to unravel the biotransformation of curcumin, revealing that it undergoes significant modification in the body before excretion. It was not until the late 1990s that this compound was definitively identified as a major metabolite in plasma. This discovery was a pivotal moment, shifting the focus of some research from curcumin itself to its metabolites and their potential biological activities. This guide revisits the foundational research that first brought this compound to light.

The Metabolic Pathway of Curcumin Glucuronidation

Curcumin undergoes phase II metabolism where a glucuronic acid moiety is attached to one of its phenolic hydroxyl groups, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of curcumin, facilitating its excretion. The primary UGT isoforms involved in this process are UGT1A1 in the liver and UGT1A8 and UGT1A10 in the intestines.[1][2]

Seminal Studies on the Discovery and Isolation

The initial evidence for the glucuronidation of curcumin metabolites emerged from studies in rats, with later research in mice providing direct confirmation of this compound.

Holder et al. (1978): First Evidence of Glucuronide Conjugates

In a landmark 1978 study, Holder and colleagues investigated the metabolism of radiolabeled curcumin in rats.[3] While they did not identify this compound directly, they found that the major biliary metabolites were glucuronides of tetrahydrocurcumin (B193312) and hexahydrocurcumin, which are reduction products of curcumin. This was the first significant indication that glucuronidation is a major metabolic fate of curcumin and its derivatives.

Pan et al. (1999): Definitive Identification of this compound

A 1999 study by Pan and team provided the first direct evidence for the existence of "curcumin-glucuronoside" in the plasma of mice administered with curcumin.[4] They utilized High-Performance Liquid Chromatography (HPLC) to separate the metabolites and mass spectrometry to identify them. The identity of this compound was confirmed by treating the plasma with β-glucuronidase, an enzyme that cleaves the glucuronide bond, which resulted in a corresponding increase in the concentration of free curcumin.[4]

Experimental Protocols

This section details the methodologies adapted from the seminal papers and other relevant literature for the in vivo isolation, enzymatic confirmation, and chemical synthesis of this compound.

In Vivo Isolation of Curcumin Metabolites from Rat Bile (Adapted from Holder et al., 1978)

-

Animal Model: Male Wistar rats.

-

Test Substance: Tritiated curcumin ([³H]curcumin) is administered intraperitoneally.

-

Bile Collection: The bile duct is cannulated for the collection of bile over several hours.

-

Sample Preparation: The collected bile is lyophilized and redissolved in methanol.

-

Chromatographic Separation: The methanolic extract is subjected to thin-layer chromatography (TLC) or paper chromatography to separate the metabolites.

-

Analysis: The separated radioactive spots are scraped and analyzed by mass spectrometry to identify the chemical structures of the metabolites.

Identification of this compound in Mouse Plasma (Adapted from Pan et al., 1999)

-

Animal Model: Male BALB/c mice.

-

Test Substance: Curcumin (0.1 g/kg) is administered intraperitoneally.

-

Sample Collection: Blood is collected at various time points and plasma is separated.

-

Enzymatic Hydrolysis: A portion of the plasma is treated with β-glucuronidase from Helix pomatia at 37°C to hydrolyze the glucuronide conjugates.

-

Sample Preparation: Both treated and untreated plasma samples are extracted with ethyl acetate. The organic layer is evaporated to dryness and the residue is redissolved in methanol.

-

HPLC Analysis: The samples are analyzed by reverse-phase HPLC with UV detection.

-

Mass Spectrometry: The eluent corresponding to the putative this compound peak is collected and analyzed by electrospray mass spectrometry.

Chemical Synthesis of Curcumin Monoglucuronide

The chemical synthesis of curcumin monoglucuronide is a multi-step process that allows for the production of a pure standard for analytical purposes.

-

Protection of Glucuronic Acid: The hydroxyl groups of glucuronic acid are protected, typically by acetylation, to prevent side reactions.

-

Activation: The protected glucuronic acid is converted to a glycosyl donor, such as a glycosyl bromide.

-

Glycosylation: The glycosyl donor is reacted with curcumin in the presence of a promoter to form the glycosidic bond. This reaction is often not highly selective and may produce a mixture of products.

-

Deprotection: The protecting groups on the glucuronic acid and any protecting groups on curcumin are removed to yield the final product.

-

Purification: The crude product is purified by column chromatography to isolate the desired curcumin monoglucuronide.

Quantitative Data

The following tables summarize key quantitative data from seminal and related studies on the analysis and synthesis of this compound.

Table 1: In Vivo Detection of this compound

| Parameter | Species | Dose and Route | Matrix | Concentration/Amount | Reference |

| This compound | Mouse | 0.1 g/kg i.p. | Plasma | Putative conjugates observed | [4] |

| Glucuronides of Tetrahydrocurcumin & Hexahydrocurcumin | Rat | i.v. & i.p. | Bile | Major biliary metabolites | [3] |

| This compound | Human | 10 g oral | Plasma | Cmax: 2.04 ± 0.31 µg/mL | [5] |

| This compound | Human | 12 g oral | Plasma | Cmax: 1.40 ± 0.74 µg/mL | [5] |

Table 2: Analytical Methods for this compound

| Method | Column | Mobile Phase | Detection | Reference |

| HPLC | Reversed-phase | Acetonitrile/water gradient | UV | [4] |

| LC-MS/MS | C8 | Acetonitrile/0.1% formic acid | ESI+, MRM (m/z 545 > 369) | |

| UPLC-QTOF-MS | C18 | Acetonitrile/10 mM ammonium (B1175870) formate | ESI- | [6] |

Table 3: Chemical Synthesis of Curcumin Monoglucuronide

| Starting Materials | Key Reagents | Yield | Purity | Reference |

| Curcumin, Acetobromo-α-D-glucuronic acid methyl ester | Sodium methoxide | 57% | 96% (HPLC) | [4] |

| Vanillin, Acetylacetone, Acetobromo-α-D-glucuronic acid methyl ester | Silver oxide, Piperidine, NaOH | 70% | Not specified | [7] |

Conclusion

The discovery and initial isolation of this compound marked a significant advancement in our understanding of curcumin's pharmacokinetics. The seminal works of Holder et al. and Pan et al. laid the groundwork for subsequent research into the metabolic pathways and bioavailability of this intriguing natural compound. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of curcumin and its metabolites. The ability to both isolate this compound from biological matrices and to produce it through chemical synthesis is fundamental for its continued investigation as a potential biomarker or even as a bioactive compound in its own right.

References

- 1. The metabolism and excretion of curcumin (1,7-bis-(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical Purity Determinations of Universal Food-Spice Curcuma longa through a QbD Validated HPLC Approach with Critical Parametric Predictors and Operable-Design’s Monte Carlo Simulations: Analysis of Extracts, Forced-Degradants, and Capsules and Tablets-Based Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Dietary Curcumin: Correlation between Bioavailability and Health Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of Validated Methods and Quantification of Curcuminoids and Curcumin Metabolites and Their Pharmacokinetic Study of Oral Administration of Complete Natural Turmeric Formulation (Cureit™) in Human Plasma via UPLC/ESI-Q-TOF-MS Spectrometry [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

The Solubility Profile of Curcumin Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of curcumin (B1669340) glucuronide, the major metabolite of curcumin. Due to its significance in the bioavailability and physiological activity of orally administered curcumin, understanding the solubility characteristics of curcumin glucuronide is crucial for researchers in drug development and related fields. While direct quantitative solubility data for this compound is sparse in publicly available literature, this guide synthesizes existing qualitative information, outlines relevant experimental protocols for its determination, and provides context through the metabolic pathways of its parent compound, curcumin.

Introduction to Curcumin and its Metabolism

Curcumin, a polyphenol derived from the rhizome of Curcuma longa, is well-known for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects.[1] However, the clinical application of curcumin is significantly hindered by its low bioavailability, which is primarily attributed to its poor aqueous solubility and rapid metabolism.[2]

Upon oral administration, curcumin undergoes extensive phase II metabolism, predominantly in the intestines and liver.[3] The primary metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which results in the formation of this compound.[2] This process involves the conjugation of a glucuronic acid moiety to one or both of the phenolic hydroxyl groups of curcumin, leading to the formation of curcumin monoglucuronide and curcumin diglucuronide, respectively.[4] this compound is considered a major metabolite found in plasma and other tissues.[5]

Aqueous and Organic Solubility of this compound

Qualitative Assessment of Aqueous Solubility

While specific quantitative data on the solubility of this compound in various aqueous buffers is not extensively reported, the literature consistently indicates a significant increase in water solubility compared to its parent compound, curcumin. The addition of the hydrophilic glucuronic acid moiety dramatically alters the physicochemical properties of the curcumin molecule.

One study reported that curcumin monoglucoside, a closely related compound, exhibited a 230-fold increase in water solubility compared to curcumin.[6] Another study explicitly states that curcumin β-D-glucuronide has a "high aqueous solubility" in contrast to the poorly soluble curcumin.[7] This enhanced aqueous solubility is a critical factor in its systemic distribution and eventual elimination.

Organic Solvent Solubility

There is a notable absence of specific data regarding the solubility of this compound in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724). However, based on the principles of chemical solubility, it can be inferred that the addition of the polar glucuronic acid group would likely decrease its solubility in non-polar organic solvents compared to curcumin. Curcumin itself is known to be soluble in organic solvents like DMSO, acetone, and ethanol.[8] It is plausible that this compound retains some solubility in polar aprotic solvents like DMSO, a common solvent for preparing stock solutions of drug metabolites for in vitro assays.[9]

Summary of Qualitative Solubility

| Compound | Aqueous Solubility | Organic Solvent Solubility (Inferred) |

| Curcumin | Very Low | Soluble in DMSO, ethanol, acetone |

| This compound | High (Qualitatively) | Likely soluble in polar aprotic solvents (e.g., DMSO), with reduced solubility in less polar organic solvents compared to curcumin. |

Note: The lack of quantitative data necessitates that researchers experimentally determine the solubility of this compound in their specific solvent systems of interest.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not detailed in the literature, standard methodologies for determining the solubility of drug metabolites can be readily adapted. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Protocol:

-

Synthesis and Purification of this compound: Obtain or synthesize high-purity this compound. Chemical and enzymatic synthesis methods have been described in the literature.[4]

-

Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., phosphate-buffered saline at various pH values such as 5.5, 6.8, and 7.4) and relevant organic solvents.

-

Equilibration: Add an excess amount of solid this compound to a known volume of each solvent in a sealed container (e.g., a glass vial).

-

Agitation: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration (using a filter that does not bind the compound).

-

Quantification: Accurately dilute the clear supernatant and quantify the concentration of dissolved this compound using a validated analytical method, such as UPLC-MS/MS.[10]

-

Calculation: Express the solubility in units such as mg/mL or µg/mL.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-